molecular formula C13H10F2N2O2 B2771626 Benzyl N-(3,5-difluoropyridin-2-yl)carbamate CAS No. 1260804-29-2

Benzyl N-(3,5-difluoropyridin-2-yl)carbamate

Cat. No. B2771626
CAS RN: 1260804-29-2
M. Wt: 264.232
InChI Key: ATZZPAZONMUUDQ-UHFFFAOYSA-N
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Description

Benzyl N-(3,5-difluoropyridin-2-yl)carbamate, also known as DFP21, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling pathways. In

Mechanism of Action

Benzyl N-(3,5-difluoropyridin-2-yl)carbamate works by binding to the active site of PTP1B, inhibiting its activity and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and improved glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Benzyl N-(3,5-difluoropyridin-2-yl)carbamate is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying insulin signaling pathways and the role of PTP1B in disease. However, it is important to note that this compound may have off-target effects and should be used with caution in experiments. In addition, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for some researchers.

Future Directions

There are many potential future directions for research on Benzyl N-(3,5-difluoropyridin-2-yl)carbamate. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of interest is the potential applications of this compound in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on insulin signaling pathways.

Synthesis Methods

Benzyl N-(3,5-difluoropyridin-2-yl)carbamate can be synthesized using a multi-step process that involves the reaction of benzylamine with 3,5-difluoropyridine-2-carbonyl chloride, followed by carbamate formation using carbon dioxide and base. The final product is obtained through purification using column chromatography.

Scientific Research Applications

Benzyl N-(3,5-difluoropyridin-2-yl)carbamate has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of PTP1B, which plays a critical role in regulating insulin signaling pathways. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. It has also been studied for its potential applications in cancer research, as PTP1B is overexpressed in many types of cancer cells.

properties

IUPAC Name

benzyl N-(3,5-difluoropyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-10-6-11(15)12(16-7-10)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZZPAZONMUUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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